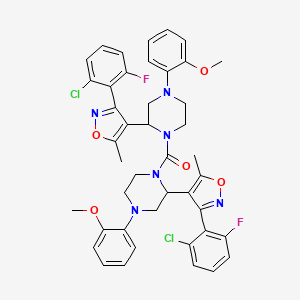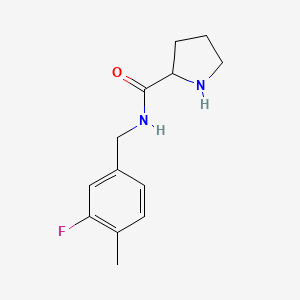
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a piperazine ring, isoxazole moieties, and halogenated phenyl groups, making it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the isoxazole ring, halogenation of the phenyl groups, and coupling reactions to assemble the final structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Halogenated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research may explore its potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, Bis(2-(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)-4-(2-methoxyphenyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperazine derivatives, isoxazole-containing molecules, and halogenated phenyl compounds. Each of these compounds may have distinct properties and applications, but the specific combination of features in this compound makes it particularly interesting for research and development.
Propiedades
Fórmula molecular |
C43H40Cl2F2N6O5 |
|---|---|
Peso molecular |
829.7 g/mol |
Nombre IUPAC |
bis[2-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C43H40Cl2F2N6O5/c1-25-37(41(48-57-25)39-27(44)11-9-13-29(39)46)33-23-50(31-15-5-7-17-35(31)55-3)19-21-52(33)43(54)53-22-20-51(32-16-6-8-18-36(32)56-4)24-34(53)38-26(2)58-49-42(38)40-28(45)12-10-14-30(40)47/h5-18,33-34H,19-24H2,1-4H3 |
Clave InChI |
RRYUUNOKOALCEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C3CN(CCN3C(=O)N4CCN(CC4C5=C(ON=C5C6=C(C=CC=C6Cl)F)C)C7=CC=CC=C7OC)C8=CC=CC=C8OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)



![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)





![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
